molecular formula C8H11NO B13805509 (Z)-2-methyl-6-oxohept-2-enenitrile

(Z)-2-methyl-6-oxohept-2-enenitrile

Cat. No.: B13805509
M. Wt: 137.18 g/mol
InChI Key: SWDKVHPBZCGTFB-DAXSKMNVSA-N
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Description

(Z)-2-methyl-6-oxohept-2-enenitrile is an organic compound characterized by its unique structure, which includes a nitrile group, a ketone, and a double bond in the (Z)-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-methyl-6-oxohept-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-methyl-3-buten-2-ol and acetonitrile.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of acetonitrile.

    Catalysts: Catalysts such as palladium or nickel complexes may be used to facilitate the formation of the double bond in the (Z)-configuration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-methyl-6-oxohept-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone to an alcohol.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides or other substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) are employed in substitution reactions.

Major Products

The major products formed from these reactions include amides, amines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-2-methyl-6-oxohept-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which (Z)-2-methyl-6-oxohept-2-enenitrile exerts its effects involves interactions with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, altering their activity and affecting metabolic pathways.

    Pathways Involved: It may influence pathways related to oxidative stress, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-methyl-6-oxohept-2-enenitrile: The (E)-isomer of the compound, which has different spatial arrangement and reactivity.

    2-methyl-6-oxoheptanenitrile: A similar compound lacking the double bond, resulting in different chemical properties.

    2-methyl-6-hydroxyhept-2-enenitrile: A hydroxylated derivative with distinct reactivity and applications.

Uniqueness

(Z)-2-methyl-6-oxohept-2-enenitrile is unique due to its specific (Z)-configuration, which imparts distinct chemical and physical properties compared to its isomers and derivatives

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(Z)-2-methyl-6-oxohept-2-enenitrile

InChI

InChI=1S/C8H11NO/c1-7(6-9)4-3-5-8(2)10/h4H,3,5H2,1-2H3/b7-4-

InChI Key

SWDKVHPBZCGTFB-DAXSKMNVSA-N

Isomeric SMILES

CC(=O)CC/C=C(/C)\C#N

Canonical SMILES

CC(=O)CCC=C(C)C#N

Origin of Product

United States

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